N-Boc-(+/-)-3-amino]hept-6-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]hept-6-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-6-7-9(8-10(14)15)13-11(16)17-12(2,3)4/h5,9H,1,6-8H2,2-4H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCGELAWBWKYCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC=C)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Advanced Functionalization Strategies
Olefin Functionalization Reactions of the Hept-6-enoic Acid Moiety
The terminal alkene of the hept-6-enoic acid chain serves as a valuable functional handle for carbon-carbon bond formation and the introduction of new functional groups.
Metathesis Reactions for Ring-Closing and Cross-Coupling
Olefin metathesis provides a powerful tool for molecular construction, and the terminal double bond in N-Boc-(+/-)-3-aminohept-6-enoic acid is an ideal substrate for such transformations. Ring-closing metathesis (RCM) can be employed to synthesize cyclic amino acids, which are valuable building blocks in medicinal chemistry for creating conformationally constrained peptides.
While specific literature on the RCM of N-Boc-(+/-)-3-aminohept-6-enoic acid itself is not prevalent, the reaction can be readily envisioned by first extending the molecule with another olefin-containing moiety. For instance, amidation of the carboxylic acid with allylamine (B125299) would produce a diene precursor. This precursor, upon treatment with a ruthenium-based catalyst such as a Grubbs or Hoveyda-Grubbs catalyst, would undergo RCM to yield a seven-membered cyclic lactam. The N-Boc protecting group is crucial in these reactions as it reduces the coordinating ability of the nitrogen atom, preventing catalyst inhibition.
Cross-metathesis offers another avenue for derivatization, allowing the coupling of the terminal alkene with other olefins to generate new, more complex unsaturated acids. This reaction would enable the introduction of various functional groups at the terminus of the side chain.
Table 1: Common Catalysts for Ring-Closing Metathesis (RCM)
| Catalyst Name | Generation | Key Features |
|---|---|---|
| Grubbs' Catalyst | First | High functional group tolerance, stable in air. |
| Grubbs' Catalyst | Second | Higher activity and broader substrate scope. |
Addition Reactions Across the Double Bond
The terminal double bond is susceptible to a variety of addition reactions, enabling the introduction of diverse functional groups.
Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would convert the alkene into an epoxide. This versatile intermediate can be opened by various nucleophiles (e.g., water, amines, azides) to yield 1,2-aminoalcohols and other highly functionalized derivatives.
Dihydroxylation: The alkene can be converted into a vicinal diol. Syn-dihydroxylation can be achieved using osmium tetroxide (OsO₄) with a co-oxidant like N-methylmorpholine N-oxide (NMO). Anti-dihydroxylation is accomplished via the aforementioned epoxidation followed by acid-catalyzed hydrolytic ring-opening. chemistrysteps.comkhanacademy.org
Halogenation: The addition of halogens (e.g., Br₂, Cl₂) across the double bond would yield dihalogenated derivatives, which can serve as precursors for further synthetic manipulations.
Selective Oxidation and Reduction of the Alkene
The oxidation state of the terminal alkene can be readily modified to generate different functional groups.
Reduction: Catalytic hydrogenation is a standard method for the selective reduction of the carbon-carbon double bond to an alkane. youtube.com Using a catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂), the alkene is saturated to yield N-Boc-(+/-)-3-aminoheptanoic acid. masterorganicchemistry.com Importantly, this method is chemoselective; the Boc protecting group and the carboxylic acid are stable under these conditions. researchgate.net
Oxidative Cleavage: Ozonolysis provides a method to cleave the double bond, yielding an aldehyde. wikipedia.orgmasterorganicchemistry.com The reaction involves treating the alkene with ozone (O₃) followed by a reductive workup using a reagent like dimethyl sulfide (B99878) (DMS) or zinc. masterorganicchemistry.com The resulting aldehyde can be isolated or further oxidized to a carboxylic acid using an oxidative workup (e.g., with hydrogen peroxide), yielding a dicarboxylic amino acid derivative.
Modification of the Amino and Carboxyl Termini
The protected amine and the carboxylic acid are fundamental to the molecule's use as an amino acid analog, particularly in peptide synthesis.
Orthogonal Protecting Group Chemistry for Peptide Coupling
The N-Boc group is a cornerstone of modern peptide synthesis, enabling orthogonal protection strategies. biosynth.comaltabioscience.com In an orthogonal scheme, different protecting groups can be removed under distinct conditions, allowing for selective deprotection at various stages of a synthesis. peptide.com
The N-Boc group is acid-labile and is typically removed with strong acids like trifluoroacetic acid (TFA). nih.gov It is stable to the basic conditions used to remove the 9-fluorenylmethoxycarbonyl (Fmoc) group (typically piperidine) and to the conditions of catalytic hydrogenation used to remove a benzyloxycarbonyl (Cbz) group. biosynth.comiris-biotech.de
This orthogonality is critical for peptide coupling. The carboxylic acid of N-Boc-(+/-)-3-aminohept-6-enoic acid can be activated using standard coupling reagents (e.g., carbodiimides or uronium salts) and reacted with the free N-terminus of another amino acid or peptide chain. The Boc group ensures that the nitrogen of the heptenoic acid derivative does not self-couple. After the peptide bond is formed, the Boc group can be selectively removed with TFA to reveal a new N-terminus, ready for the next coupling step, without affecting Fmoc or other groups elsewhere in the growing peptide. altabioscience.comiris-biotech.de
Table 2: Orthogonality of Common Amine Protecting Groups
| Protecting Group | Abbreviation | Cleavage Conditions | Stability |
|---|---|---|---|
| tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | Stable to Base, Hydrogenolysis |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to Acid, Hydrogenolysis |
Amidation and Esterification Reactions
The carboxylic acid terminus is readily converted into a wide range of esters and amides, expanding the synthetic utility of the molecule.
Amidation: Direct coupling of the carboxylic acid with a primary or secondary amine is achieved using a variety of peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. This method is highly efficient for forming amide bonds. nih.gov
Esterification: The carboxylic acid can be converted to an ester under various conditions. A classic method involves reaction with an alcohol under acidic catalysis (Fischer esterification). For more sensitive substrates, milder methods are preferred. For example, reaction with diazomethane (B1218177) provides the methyl ester efficiently, although the reagent is hazardous. rsc.org A safer and common alternative is the reaction of the acid with an alkyl halide (e.g., methyl iodide) in the presence of a non-nucleophilic base like cesium carbonate or DBU. rsc.org
Table 3: Common Reagents for Amidation and Esterification
| Transformation | Reagent Class | Examples |
|---|---|---|
| Amidation | Carbodiimides | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N'-Dicyclohexylcarbodiimide) |
| Amidation | Uronium/Onium Salts | HATU, HBTU, PyBOP® |
| Esterification | Alkylating Agents | Diazomethane, Methyl Iodide + Base |
Introduction of Diverse Chemical Tags and Probes
The strategic derivatization of "N-Boc-(+/-)-3-amino]hept-6-enoic acid" allows for the introduction of various chemical tags and probes, significantly expanding its utility in chemical biology and biomedical research. This functionalization enables the molecule to be tracked, visualized, and conjugated to other biomolecules. The primary amino group, after deprotection of the Boc group, and the terminal alkene offer two reactive sites for modification. This section will focus on the synthesis of fluorescently labeled derivatives and the incorporation of bio-orthogonal handles.
Synthesis of Fluorescently Labeled Derivatives
The covalent attachment of fluorescent dyes to "this compound" facilitates its detection and quantification in various biological assays. The synthesis of these fluorescent derivatives typically involves the reaction of the primary amine of the deprotected amino acid with an amine-reactive fluorescent dye. Common classes of fluorophores used for this purpose include fluoresceins and rhodamines, often in their isothiocyanate or N-hydroxysuccinimide (NHS) ester activated forms.
A general strategy for fluorescent labeling first involves the removal of the tert-butoxycarbonyl (Boc) protecting group from the nitrogen atom under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine. This primary amine then serves as a nucleophile to react with an electrophilic center on the fluorescent dye.
For instance, fluorescein (B123965) isothiocyanate (FITC) is a widely used reagent for labeling primary amines. aatbio.com The isothiocyanate group of FITC reacts with the deprotected primary amine of the amino acid to form a stable thiourea (B124793) linkage. aatbio.com This reaction is typically carried out in a suitable organic solvent, such as dimethylformamide (DMF), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to scavenge the protons released during the reaction. peptideweb.com
Similarly, rhodamine derivatives, such as Rhodamine B isothiocyanate or NHS-Rhodamine, can be conjugated to the amino acid. thermofisher.comnih.gov Rhodamines are often preferred for their enhanced photostability and pH insensitivity compared to fluoresceins. thermofisher.com The conjugation chemistry is analogous to that of FITC, involving the formation of a thiourea or a stable amide bond in the case of NHS esters. thermofisher.comnih.gov
The resulting fluorescently labeled "3-aminohept-6-enoic acid" derivatives can be purified using chromatographic techniques such as high-performance liquid chromatography (HPLC). The successful synthesis and purification can be confirmed by analytical methods like mass spectrometry and NMR spectroscopy, while the fluorescent properties are characterized by measuring their excitation and emission spectra.
Table 1: Examples of Fluorescent Dye Conjugation to Deprotected this compound
| Fluorescent Dye | Reactive Group | Linkage Formed | Typical Reaction Conditions |
| Fluorescein isothiocyanate (FITC) | Isothiocyanate | Thiourea | DMF, DIPEA, Room Temperature |
| NHS-Rhodamine | N-hydroxysuccinimide ester | Amide | DMF, DIPEA, Room Temperature |
| 5-Carboxyfluorescein, NHS ester | N-hydroxysuccinimide ester | Amide | DMF, DIPEA, Room Temperature |
| Tetramethylrhodamine isothiocyanate (TRITC) | Isothiocyanate | Thiourea | DMF, DIPEA, Room Temperature |
Incorporation of Bio-orthogonal Handles for Conjugation
Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biochemical processes. Incorporating bio-orthogonal functional groups, or "handles," into "this compound" enables its specific and efficient conjugation to other molecules that bear a complementary reactive partner. This strategy is central to the principles of "click chemistry".
The most prominent examples of bio-orthogonal reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Therefore, the introduction of either an azide (B81097) or an alkyne group onto the amino acid is a key strategy.
Azide Functionalization:
An azide group can be introduced by reacting the deprotected primary amine of the amino acid with an azide-containing acylating agent, such as azidoacetic acid N-hydroxysuccinimide ester. This reaction forms a stable amide bond and appends an azido (B1232118) moiety to the molecule. Alternatively, a diazotransfer reaction can be employed to convert a primary amine to an azide. nih.gov
Alkyne Functionalization:
An alkyne handle can be installed in a similar fashion, by acylating the primary amine with an alkyne-containing carboxylic acid, such as propiolic acid or a longer-chain alkynoic acid, using standard peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate). The terminal alkyne can then participate in click chemistry reactions. iris-biotech.depeptide.com
These functionalized amino acids, now equipped with bio-orthogonal handles, can be readily conjugated to a wide array of molecules, including other biomolecules (peptides, proteins, nucleic acids), imaging agents, or drug molecules that have been modified to contain the corresponding reactive partner (an alkyne for an azide, or an azide for an alkyne). sigmaaldrich.combachem.com
Table 2: Strategies for Incorporating Bio-orthogonal Handles
| Bio-orthogonal Handle | Reagent/Method | Resulting Functional Group | Complementary Reaction Partner |
| Azide | Azidoacetic acid NHS ester | Azidoacetyl amide | Terminal or strained alkyne |
| Azide | Diazotransfer reagent | Azide | Terminal or strained alkyne |
| Terminal Alkyne | Propiolic acid + coupling agent | Propargyl amide | Azide |
| Terminal Alkyne | Pent-4-ynoic acid + coupling agent | Pentynoyl amide | Azide |
Applications As a Versatile Building Block in Complex Chemical Systems
Role in Peptide and Peptidomimetic Synthesis
The structure of N-Boc-(+/-)-3-aminohept-6-enoic acid lends itself to various applications in the synthesis of peptides and peptidomimetics, which are molecules that mimic the structure and function of natural peptides.
The Boc protecting group is widely used in peptide synthesis to temporarily block the amine group of an amino acid, preventing it from reacting while another amino acid is being coupled to the chain. peptide.com This allows for the controlled, stepwise assembly of a peptide sequence. N-Boc-(+/-)-3-aminohept-6-enoic acid can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. peptide2.com The Boc group is stable under the coupling conditions but can be easily removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the addition of the next amino acid in the sequence. peptide2.com The terminal alkene on the side chain remains intact during these steps, providing a reactive handle for further modifications.
A significant application of N-Boc-(+/-)-3-aminohept-6-enoic acid is in the creation of "stapled peptides." These are peptides that have been synthetically constrained into a specific conformation, often an alpha-helix, by a hydrocarbon "staple." nih.govanaspec.com This is achieved by incorporating two olefin-bearing unnatural amino acids, such as N-Boc-(+/-)-3-aminohept-6-enoic acid, into a peptide sequence at specific positions (e.g., i and i+4 or i and i+7). anaspec.comnih.gov A ruthenium-catalyzed ring-closing metathesis (RCM) reaction is then used to form a covalent bond between the two alkene side chains, creating the hydrocarbon staple. nih.govnih.gov This conformational restriction can enhance the peptide's stability, cell permeability, and binding affinity to its target. anaspec.com
| Stapling Position | Typical Amino Acid Spacing | Resulting Staple Length |
| i, i+4 | Spans one turn of an α-helix | 8 carbons (from two heptenoic acids) |
| i, i+7 | Spans two turns of an α-helix | 11 carbons (e.g., with an octenyl alanine) anaspec.com |
The terminal alkene of N-Boc-(+/-)-3-aminohept-6-enoic acid can also be utilized in broader macrocyclization strategies beyond α-helix stapling. Macrocyclization is a common technique used to improve the pharmacological properties of peptides by reducing their conformational flexibility. The alkene can participate in ring-closing metathesis with other alkene-containing residues to form cyclic peptides of various sizes. rochester.edu This can lead to enhanced biological activity and stability.
By incorporating N-Boc-(+/-)-3-aminohept-6-enoic acid and inducing cyclization, chemists can create conformationally constrained peptidomimetics. nih.govwhiterose.ac.uk These molecules are designed to mimic the bioactive conformation of a natural peptide, which can lead to improved potency and selectivity for their biological targets. nih.gov The rigid structure of these peptidomimetics can provide valuable insights into the structural requirements for binding to a specific receptor or enzyme. whiterose.ac.uknih.gov
Contribution to the Synthesis of Molecules with Potential Biological Activity
The unique chemical handles on N-Boc-(+/-)-3-aminohept-6-enoic acid make it a valuable precursor in the synthesis of molecules with potential therapeutic applications.
Scaffold for Novel Therapeutic Agent Discovery
The molecular framework of N-Boc-(+/-)-3-aminohept-6-enoic acid provides a key scaffold for the development of new therapeutic agents. The presence of both a carboxylic acid and a protected amine allows for its incorporation into peptide chains, while the terminal alkene offers a site for further functionalization through various chemical reactions.
Research has demonstrated the importance of β-amino acids in the synthesis of biologically active compounds. nih.gov For instance, β-amino acid fragments are integral components of numerous drugs and natural products that exhibit a wide array of biological activities, including anti-cancer, antimicrobial, and antibiotic properties. nih.gov While direct studies on N-Boc-(+/-)-3-aminohept-6-enoic acid are limited, the broader class of β-amino acids to which it belongs is recognized for its potential in drug discovery. The synthesis of amino acid conjugates has been explored in the development of antihypertensive agents, highlighting the utility of such building blocks in medicinal chemistry. nih.gov The structural motifs present in N-Boc-(+/-)-3-aminohept-6-enoic acid are analogous to those found in precursors for various therapeutic agents, such as those targeting retinoic acid receptors or β3-receptors. mdpi.com
| Therapeutic Area | Potential Application of β-Amino Acid Scaffolds | Reference Compound Class |
| Oncology | Development of anti-cancer agents | Chondramide C, Leucyl-3-epi-deoxynegamycin |
| Infectious Diseases | Synthesis of antimicrobial and antibiotic compounds | Blasticidin S, TAN-1057A |
| Cardiovascular | Design of antihypertensive agents | Pinacidil-type potassium channel openers |
Design of Analogs for Receptor Binding Studies
The design and synthesis of analogs for receptor binding studies is a critical aspect of drug discovery, enabling the exploration of structure-activity relationships. N-Boc-(+/-)-3-aminohept-6-enoic acid can be utilized to create novel analogs of known receptor ligands. By systematically modifying the structure of this building block and incorporating it into larger molecules, researchers can probe the specific interactions between a ligand and its receptor.
For example, β-amino acids have been incorporated into peptide analogs to study their affinity for opioid receptors. researchgate.net The synthesis of conformationally restricted analogs of excitatory amino acid receptor agonists, such as those derived from ibotenic acid, has also been a fruitful area of research. nih.gov These studies demonstrate the principle of using amino acid analogs to understand receptor binding and function. The terminal alkene in N-Boc-(+/-)-3-aminohept-6-enoic acid provides a handle for creating cyclic or otherwise conformationally constrained analogs, which can be particularly informative in receptor binding studies.
Use in Chiral Synthesis and Asymmetric Catalysis Research
The stereochemistry of a molecule is often crucial to its biological activity. N-Boc-(+/-)-3-aminohept-6-enoic acid, being a chiral compound (in its resolved forms), is a valuable tool in the field of chiral synthesis and asymmetric catalysis.
Ligand Development for Enantioselective Transformations
Chiral ligands are essential components of many asymmetric catalysts, which are used to produce single enantiomers of a desired product. The development of novel chiral ligands is an active area of research. While specific examples of ligands derived directly from N-Boc-(+/-)-3-aminohept-6-enoic acid are not prominent in the literature, the synthesis of chiral tetraaminophosphonium chlorides from N-Boc α-amino acid esters illustrates how protected amino acids can serve as precursors to chiral ligands. researchgate.net The principles of asymmetric catalysis often rely on the precise spatial arrangement of functional groups in a chiral ligand to control the stereochemical outcome of a reaction. mdpi.com Chiral aldehyde catalysis, for instance, has emerged as a powerful strategy in the asymmetric synthesis of amines and their derivatives, often utilizing catalysts derived from chiral amino acid precursors. nih.gov
Building Block for Stereochemically Defined Natural Product Analogs
Many natural products possess complex, stereochemically defined structures that are responsible for their potent biological activities. The synthesis of natural product analogs allows for the exploration of their mechanism of action and the development of new therapeutic agents with improved properties. The enantioselective synthesis of piperidines, a common motif in natural products, has been achieved using β-amino alcohol derivatives as chiral auxiliaries. researchgate.net Furthermore, the catalytic asymmetric Mannich-type reaction provides a route to α,α-disubstituted α-amino acid derivatives, which are valuable building blocks for complex molecules. researchgate.net The structural features of N-Boc-(+/-)-3-aminohept-6-enoic acid make it a potential starting material for the synthesis of various natural product analogs, where control of stereochemistry is paramount. The biocatalytic synthesis of chiral alcohols and amino acids has also become an increasingly important method for producing enantiomerically pure building blocks for the pharmaceutical industry. mdpi.com
Despite a comprehensive search for scientific literature, patents, and chemical databases, no specific experimental data for the advanced analytical and spectroscopic characterization of the chemical compound “N-Boc-(+/-)-3-amino]hept-6-enoic acid” could be located. As a result, it is not possible to provide a detailed and scientifically accurate article based on verified research findings as requested in the prompt's outline.
The creation of an article with the specified sections on High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography requires concrete data from laboratory synthesis and analysis of the compound. Without access to such primary or secondary research data, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and detail.
General principles of spectroscopic analysis for N-Boc protected amino acids are well-established; however, the specific chemical shifts, coupling constants, fragmentation patterns, and crystallographic parameters are unique to each molecule and must be determined experimentally. No publications or database entries containing this specific information for "this compound" were found.
Therefore, in adherence to the instructions to provide a scientifically accurate and informative article based on research findings, the requested article cannot be generated at this time due to the absence of the necessary data in the public domain.
Advanced Analytical and Spectroscopic Characterization in Research
Chromatographic Methods for Purity and Stereoisomer Analysis
The rigorous analysis of N-Boc-(+/-)-3-aminohept-6-enoic acid, a chiral non-proteinogenic amino acid, necessitates advanced chromatographic techniques to assess its chemical purity and, crucially, to resolve and quantify its stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools employed in research for these purposes.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination
Chiral HPLC is an indispensable technique for separating the enantiomers of N-Boc-(+/-)-3-aminohept-6-enoic acid and determining the enantiomeric excess (ee) of a sample. The strategy relies on the use of a Chiral Stationary Phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus, separation.
The analysis of N-protected amino acids, including N-Boc derivatives, is well-established. rsc.orgsigmaaldrich.com Polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective for this class of compounds. rsc.orgsigmaaldrich.comsigmaaldrich.com
Chiral Stationary Phases (CSPs):
Polysaccharide-Based CSPs: Columns such as those from the CHIRALPAK® series (e.g., IA, IC) are frequently used. rsc.orgresearchgate.net These phases, often based on cellulose (B213188) or amylose (B160209) derivatives, provide chiral recognition through a combination of interactions including hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. rsc.org The N-Boc protecting group and the carboxylic acid moiety are key interaction sites.
Macrocyclic Glycopeptide CSPs: Columns like CHIROBIOTIC® T (Teicoplanin) and CHIROBIOTIC® R (Ristocetin A) are also highly suitable. sigmaaldrich.comsigmaaldrich.com These CSPs are known for their multimodal capabilities, operating in reversed-phase, polar organic, and normal-phase modes. sigmaaldrich.com For N-Boc amino acids, reversed-phase mode is often the most viable choice. sigmaaldrich.com
Mobile Phase Systems: The choice of mobile phase is critical for achieving optimal separation. Common modes include:
Reversed-Phase (RP): This mode uses aqueous-organic mobile phases, often with additives. A typical mobile phase might consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer containing an acid modifier like trifluoroacetic acid (TFA). phenomenex.com
Polar Organic Mode: This involves a mixture of polar organic solvents, such as acetonitrile and methanol, often with polar additives.
The separation (resolution, Rs) and selectivity (alpha, α) are highly dependent on the specific CSP, mobile phase composition, temperature, and flow rate. rsc.org Research on various N-Boc amino acids has demonstrated that high selectivity and resolution are readily achievable. rsc.orgsigmaaldrich.com
Table 1: Representative Chiral HPLC Parameters for N-Boc-Amino Acid Separation
This table illustrates typical starting conditions and expected performance for the chiral separation of N-Boc protected amino acids, which would be applicable for method development for N-Boc-(+/-)-3-aminohept-6-enoic acid. Data is generalized from established methods. rsc.orgsigmaaldrich.comresearchgate.net
| Parameter | Polysaccharide-Based CSP (e.g., CHIRALPAK® IC) | Macrocyclic Glycopeptide CSP (e.g., CHIROBIOTIC® T) |
| Mobile Phase Mode | Reversed-Phase / Polar Organic | Reversed-Phase |
| Typical Solvents | Acetonitrile/Water with 0.1% TFA | Methanol/Water with 0.1% Ammonium Acetate |
| Typical Selectivity (α) | 1.18 - 2.88 | > 1.2 |
| Typical Resolution (Rs) | 2.2 - 12.5 | > 1.5 |
| Detection | UV (210-254 nm) | UV / LC-MS compatible |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
GC-MS is a highly sensitive and specific technique for purity assessment. However, due to the low volatility and polar nature of amino acids, including N-Boc-(+/-)-3-aminohept-6-enoic acid, direct analysis by GC is not feasible. thermofisher.com The compound would decompose in the high-temperature injector port. thermofisher.com Therefore, a crucial derivatization step is required to convert the non-volatile amino acid into a thermally stable and volatile derivative. sigmaaldrich.commdpi.com
Derivatization Strategies: The primary goal of derivatization is to mask the polar carboxyl (-COOH) and amine (-NH, protected in this case) functional groups. sigmaaldrich.com This is typically achieved through esterification of the carboxyl group and, if necessary, further reaction at the N-H of the Boc-group, though silylation is more common for the entire molecule.
Common derivatization approaches for amino acids include:
Silylation: This is a very common technique where active hydrogens are replaced with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com
Reagents: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used. thermofisher.comsigmaaldrich.com MTBSTFA derivatives are noted for being more stable and less sensitive to moisture than TMS derivatives. sigmaaldrich.com
Esterification followed by Acylation: This two-step process first converts the carboxylic acid to an ester (e.g., methyl or propyl ester) and then acylates the amino group. While the amino group is already Boc-protected, this method is a cornerstone of amino acid analysis and can be adapted. For instance, using reagents like methyl chloroformate can derivatize the carboxylic acid. nih.gov
The resulting volatile derivative can then be separated on a GC column (e.g., a DB-5MS) and detected by a mass spectrometer. mdpi.com The mass spectrum provides a fragmentation pattern that serves as a chemical fingerprint, allowing for confident identification of the compound and any volatile impurities. sigmaaldrich.com
Table 2: Common Derivatization Strategies for GC-MS Analysis of Amino Acids
This table outlines common derivatization agents and the types of derivatives formed, which are applicable methodologies for preparing N-Boc-(+/-)-3-aminohept-6-enoic acid for GC-MS analysis. thermofisher.comsigmaaldrich.commdpi.com
| Derivatization Agent(s) | Abbreviation | Derivative Type | Key Advantages |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) derivative | Forms volatile by-products that elute early. thermofisher.com |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyldimethylsilyl (TBDMS) derivative | Forms stable derivatives, less moisture sensitive. sigmaaldrich.com |
| Methyl Chloroformate / Methanol | ECF-MeOH | Methyl ester / Methoxycarbonyl derivative | Rapid, single-step reaction for some protocols. nih.govmdpi.com |
| Pentafluoropropionic Anhydride / Heptafluorobutanol | PFPA / HFPOH | Heptafluorobutyl ester / Pentafluoropropionyl amide | Produces highly electronegative derivatives for sensitive detection. nih.gov |
Theoretical and Computational Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, especially those employing Density Functional Theory (DFT), serve as robust instruments for clarifying the electronic structure and forecasting the reactivity of molecules like N-Boc-(+/-)-3-aminohept-6-enoic acid. These computational methods offer understanding of electron distribution, molecular orbital energies, and the molecule's predisposition to chemical reactions.
A standard computational strategy would entail the optimization of the molecule's geometry using a functional like B3LYP with a basis set such as 6-31G*. Subsequent to optimization, further calculations would be conducted to determine molecular orbitals, generate electrostatic potential (ESP) maps, and ascertain various electronic properties.
Detailed Research Findings:
Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in predicting chemical reactivity. For N-Boc-(+/-)-3-aminohept-6-enoic acid, the HOMO is anticipated to be concentrated around electron-dense areas, including the terminal double bond and the oxygen atoms of the carboxyl and Boc groups. In contrast, the LUMO would likely be spread across electrophilic centers, such as the carbonyl carbons. The energy difference between the HOMO and LUMO is a significant marker of chemical reactivity, with a smaller gap indicating greater reactivity.
Electrostatic Potential (ESP) Map: An ESP map provides a visual representation of the molecule's charge distribution. The oxygen atoms of the carbonyl groups within the Boc and carboxylic acid moieties would display a negative potential, signifying their function as hydrogen bond acceptors or as sites for electrophilic engagement. The hydrogen of the carboxylic acid and the N-H group would exhibit a positive potential, marking them as hydrogen bond donors.
Reactivity Descriptors: From the electronic structure, it is possible to calculate reactivity descriptors like electronegativity, hardness, and softness. These parameters aid in the quantitative prediction of the molecule's behavior in chemical reactions. The terminal alkene presents a site for potential reactions such as additions or oxidations, the reactivity of which can be theoretically evaluated. nih.gov
Hypothetical Data Table for Quantum Chemical Properties: The following table presents hypothetical calculated electronic properties for N-Boc-(+/-)-3-aminohept-6-enoic acid.
| Property | Calculated Value | Implication |
| HOMO Energy | -6.5 eV | Indicates the energy of the most available electrons for donation. |
| LUMO Energy | -0.8 eV | Represents the energy of the lowest available orbital to accept electrons. |
| HOMO-LUMO Gap | 5.7 eV | A relatively large gap suggesting moderate stability. |
| Dipole Moment | 3.2 D | Indicates a polar molecule, influencing its solubility and intermolecular interactions. |
| Mulliken Charge on C=C | C6: -0.15, C7: -0.20 | Suggests the terminal double bond is a nucleophilic center. |
Molecular Dynamics Simulations for Conformational Landscape Analysis
The flexibility of the heptenoic acid chain, combined with the rotational freedom around the bonds of the N-Boc group, allows N-Boc-(+/-)-3-aminohept-6-enoic acid to assume numerous conformations in solution. Molecular dynamics (MD) simulations are a well-suited computational approach to investigate this conformational landscape and to understand the molecule's dynamic characteristics.
An MD simulation would generally commence with a structure optimized through quantum chemical calculations. This structure would be situated in a simulation box containing an explicit solvent, like water. A suitable force field, such as AMBER or CHARMM, would be applied to delineate the interatomic forces. The system would then undergo a simulation run for a substantial period to sample an extensive array of conformations.
Detailed Research Findings:
Conformational Flexibility: The analysis of the MD trajectory would uncover the molecule's preferred conformations. The dihedral angles of the heptenoic acid's carbon backbone would be examined to pinpoint the most populated conformational states, such as extended versus folded forms. The orientation of the Boc group in relation to the remainder of the molecule is also a critical area of investigation, as it can affect intermolecular interactions. researchgate.netresearchgate.net
Solvent Effects: MD simulations explicitly account for the solvent, enabling a thorough analysis of how water molecules interact with various parts of the solute. The hydration shell surrounding the polar groups (carboxylic acid, Boc group) and the hydrophobic interactions with the aliphatic chain can be characterized.
Hypothetical Data Table for Conformational Analysis: This table outlines hypothetical major conformational clusters identified from an MD simulation.
| Cluster ID | Population (%) | Key Dihedral Angles (C3-C4-C5-C6) | Description |
| 1 | 45% | ~180° (anti) | Extended chain conformation |
| 2 | 30% | ~60° (gauche) | Partially folded conformation |
| 3 | 15% | Complex | Folded conformation stabilized by transient intramolecular H-bonds |
| 4 | 10% | Other | Miscellaneous minor conformations |
Docking and Molecular Modeling Studies of Derivatives with Biological Targets
Although N-Boc-(+/-)-3-aminohept-6-enoic acid is a protected amino acid, its derivatives can be engineered to interact with biological targets like enzymes. Molecular docking is a computational technique for predicting the binding orientation and affinity of a small molecule (ligand) to a macromolecular target (receptor).
For a hypothetical investigation, a pertinent enzyme target, such as a protease or a lipoxygenase where molecules resembling unsaturated fatty acids might function as inhibitors, would be chosen. mdpi.com A virtual library of derivatives of N-Boc-(+/-)-3-aminohept-6-enoic acid would be generated by altering its structure (e.g., esterifying the carboxyl group, modifying the double bond). These derivatives would subsequently be docked into the active site of the target protein. The outcomes are typically scored based on the predicted binding energy.
Detailed Research Findings:
Binding Mode Prediction: Docking simulations would forecast the most probable binding pose of the derivatives within the enzyme's active site. The analysis would concentrate on key interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals contacts between the ligand and the protein's amino acid residues. For instance, the carboxylate group of the deprotected amino acid could form salt bridges with positively charged residues like Lysine or Arginine in the active site. The aliphatic chain could fit into a hydrophobic pocket.
Structure-Activity Relationships (SAR): By comparing the docking scores and binding modes of various derivatives, a computational SAR can be developed. This can offer valuable insights into which chemical modifications are likely to enhance binding affinity and selectivity. For example, the study might indicate that extending the length of the aliphatic chain improves hydrophobic interactions and increases potency.
Hypothetical Data Table for Docking Results: This table displays hypothetical docking results for several designed derivatives against a target enzyme.
| Derivative | Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| 1 | Parent Compound (deprotected) | -6.8 | Arg120, Phe210 |
| 2 | Methyl Ester | -7.2 | Tyr99, Phe210, Leu150 |
| 3 | Chain extended to 8 carbons | -7.5 | Arg120, Phe210, Val180 |
| 4 | Phenyl group at C7 | -8.1 | Arg120, Phe210, Trp212 (π-π stacking) |
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The development of efficient and stereoselective synthetic routes is paramount to unlocking the full potential of N-Boc-(+/-)-3-aminohept-6-enoic acid. While general methods for β-amino acid synthesis exist, future research is expected to focus on methodologies tailored to the specific challenges and opportunities presented by its unsaturated side chain.
Furthermore, the development of catalytic asymmetric methods is a critical area of future research. While the current designation is for a racemic mixture, enantiomerically pure forms of the compound would be highly valuable for pharmaceutical and biological applications. Research into catalytic enantioselective synthesis of γ-unsaturated β-amino acids has shown promise, and similar strategies could be adapted for the synthesis of β-amino acids with remote terminal unsaturation. nih.gov The exploration of novel chiral catalysts and reaction conditions will be instrumental in achieving high enantioselectivity.
The table below summarizes potential novel synthetic approaches that could be explored for enhanced efficiency.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Palladium-Catalyzed Aminocarbonylation | Fewer synthetic steps, use of simple starting materials | Catalyst optimization, substrate scope expansion |
| Catalytic Asymmetric Synthesis | Access to enantiomerically pure forms | Development of novel chiral ligands and catalysts |
| Biocatalysis | Environmentally friendly, high stereoselectivity | Enzyme screening and engineering |
Expansion of Applications in Chemical Biology and Material Science
The bifunctional nature of N-Boc-(+/-)-3-aminohept-6-enoic acid, possessing both a reactive terminal alkene and a peptide-building block, makes it an attractive candidate for a wide range of applications in chemical biology and material science.
In the realm of chemical biology, the terminal alkene serves as a versatile handle for various bioconjugation reactions. This functionality allows for the site-specific labeling of peptides and proteins with fluorescent probes, imaging agents, or drug molecules. nih.gov The incorporation of this amino acid into peptides can be achieved through solid-phase peptide synthesis, offering a straightforward way to introduce this reactive moiety into biologically active sequences. nih.gov This opens up possibilities for studying protein-protein interactions, cellular localization, and for the development of targeted therapeutics.
The β-amino acid backbone imparts unique conformational properties and increased resistance to proteolytic degradation compared to natural α-peptides. nih.govresearchgate.nethilarispublisher.comacs.org This makes N-Boc-(+/-)-3-aminohept-6-enoic acid a valuable building block for the design of peptidomimetics with enhanced therapeutic potential. nih.govresearchgate.nethilarispublisher.comacs.org Furthermore, the terminal alkene can be utilized in ring-closing metathesis (RCM) to create cyclic peptides. researchgate.netnih.govnih.gov Cyclization is a well-established strategy to improve the stability, affinity, and selectivity of peptide-based drugs. nih.govnih.gov
In material science, the terminal alkene functionality can be exploited for polymerization reactions, leading to the formation of novel polymers with unique properties. The ability to incorporate this functionalized amino acid into polymer chains could lead to the development of new biomaterials with applications in tissue engineering, drug delivery, and biosensing. The table below outlines potential applications in these fields.
| Field | Application | Key Feature Utilized |
| Chemical Biology | Peptide labeling and bioconjugation | Terminal alkene |
| Development of stable peptidomimetics | β-amino acid backbone | |
| Synthesis of cyclic peptides via RCM | Terminal alkene | |
| Material Science | Creation of novel functional polymers | Terminal alkene |
| Development of advanced biomaterials | Biocompatibility and functionality |
Integration with Automated Synthesis and High-Throughput Experimentation Platforms
The future of chemical research lies in the integration of synthesis with automation and high-throughput screening to accelerate the discovery of new molecules with desired properties. N-Boc-(+/-)-3-aminohept-6-enoic acid is well-suited to be a part of this paradigm shift.
Automated solid-phase peptide synthesis (SPPS) is a mature technology that allows for the rapid and efficient synthesis of peptide libraries. The incorporation of non-canonical amino acids, such as β-amino acids, into automated SPPS protocols is becoming increasingly common. nih.gov This enables the creation of large and diverse libraries of peptides containing N-Boc-(+/-)-3-aminohept-6-enoic acid, which can then be screened for biological activity.
High-throughput screening (HTS) platforms can be used to rapidly evaluate these peptide libraries for a wide range of therapeutic targets. The combination of automated synthesis and HTS allows for the exploration of a vast chemical space in a fraction of the time required by traditional methods. This integrated approach will be crucial for identifying novel lead compounds for drug discovery and for discovering new materials with unique properties. The development of peptidomimetic libraries for high-throughput screening is an active area of research, and the inclusion of building blocks like N-Boc-(+/-)-3-aminohept-6-enoic acid will undoubtedly expand the diversity and potential of these libraries.
The synergy between these advanced technologies is summarized in the table below.
| Technology | Role in Advancing Research | Impact on Discovery |
| Automated Solid-Phase Peptide Synthesis | Rapid generation of diverse peptide libraries | Accelerated exploration of chemical space |
| High-Throughput Screening | Rapid evaluation of biological activity or material properties | Faster identification of lead compounds and novel materials |
| Combinatorial Chemistry | Systematic creation of large molecular libraries | Increased probability of discovering molecules with desired functions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
